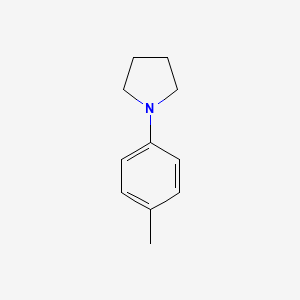
1-(4-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 4-methylphenyl group. Pyrrolidines are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Scientific Research Applications
The applications of 1-(4-methylphenyl)pyrrolidine can be categorized into several domains:
Chemistry
- Synthesis Intermediate : It serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that are essential in the development of new compounds.
- Building Block : The compound is utilized as a building block for synthesizing other pyrrolidine derivatives, which can lead to novel materials and pharmaceuticals.
Biology
- Biological Activity : Research has indicated potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. These activities make it a candidate for drug development targeting various diseases.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it can inhibit certain metabolic pathways, leading to altered cellular functions.
Medicine
- Pharmaceutical Development : this compound is investigated for its potential use in developing new therapeutic agents. Its ability to modify biological pathways makes it a target for treating conditions such as cancer and infections.
- Case Studies : Several studies have explored its efficacy in preclinical models for treating various diseases, demonstrating promising results in enhancing therapeutic outcomes.
Industry
- Specialty Chemicals : The compound is also employed in producing specialty chemicals and materials, showcasing its versatility beyond medicinal applications.
Comparative Data Table
| Application Area | Key Activities | Notable Findings |
|---|---|---|
| Chemistry | Synthesis Intermediate | Used in the synthesis of complex organic molecules |
| Biology | Antimicrobial, Anticancer | Demonstrated efficacy against bacterial strains |
| Medicine | Drug Development | Potential therapeutic agent for cancer treatment |
| Industry | Specialty Chemicals | Utilized in producing various industrial compounds |
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
- Cancer Treatment Potential : Research has shown that compounds related to this compound can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to cancer progression. Inhibition of this enzyme may enhance anti-tumor immunity .
- Inflammatory Response Modulation : Studies indicate that the compound may play a role in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases .
作用機序
The mechanism of action of 1-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter reuptake, thereby affecting neurotransmission. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(4-Methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(4-Methoxyphenyl)pyrrolidine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
1-(4-Chlorophenyl)pyrrolidine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(4-Nitrophenyl)pyrrolidine: The nitro group introduces additional functionality, making the compound useful in various synthetic applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrrolidine scaffold.
特性
CAS番号 |
54104-82-4 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
1-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
STRWKFUEXQHMFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCCC2 |
正規SMILES |
CC1=CC=C(C=C1)N2CCCC2 |
Key on ui other cas no. |
54104-82-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















